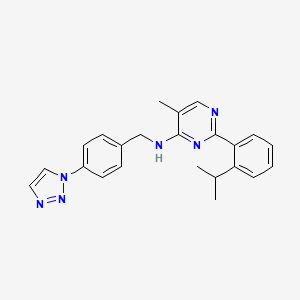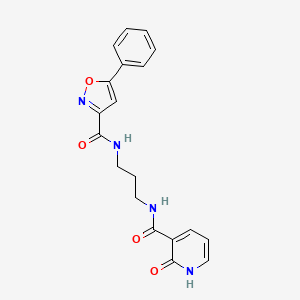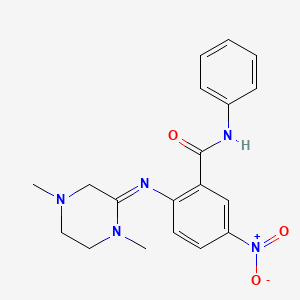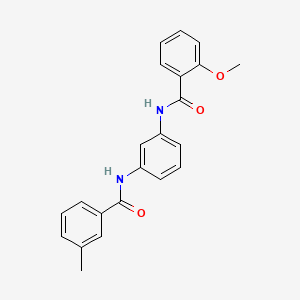
Monosulfurón
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monosulfuron is a compound with the molecular formula C13H12N4O5S . It is also known by other synonyms such as 2-[(4-methylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid .
Synthesis Analysis
A new molecularly imprinted polymer (MIP) was synthesized for the selective extraction of mono-substituted sulfonylurea herbicides, with monosulfuron as the template and acrylamide as the functional monomer .Molecular Structure Analysis
The molecular structure of Monosulfuron includes a monosubstituted pyrimidine moiety . The molecular weight is 336.33 g/mol .Chemical Reactions Analysis
Monosulfuron was identified by m. p., IR, NMR, MS, UV and HPLC/MS analysis . The method of reverse HPLC analysis for active ingredient and main impurities in monosulfuron were established .Physical And Chemical Properties Analysis
Monosulfuron has a molecular weight of 336.33 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 4 . It also has a Topological Polar Surface Area of 147 Ų .Aplicaciones Científicas De Investigación
Electrocatálisis de la escisión del agua
El monosulfurón, como un sulfuro metálico, se ha utilizado en el campo de la electrocatálisis de la escisión del agua {svg_1}. Las propiedades electrónicas, ópticas, físicas y químicas únicas de los sulfuros metálicos, incluido el this compound, los hacen adecuados para aplicaciones de energía renovable {svg_2}.
Fotocatálisis de la escisión del agua
El this compound también ha encontrado su aplicación en la fotocatálisis de la escisión del agua {svg_3}. Este proceso implica el uso de energía lumínica para dividir el agua en hidrógeno y oxígeno, y el this compound juega un papel crucial en este proceso debido a sus propiedades únicas {svg_4}.
Fotoelectroquímica de la escisión del agua
Además de la electrocatálisis y la fotocatálisis de la escisión del agua, el this compound también se utiliza en la fotoelectroquímica de la escisión del agua {svg_5}. Este proceso combina los principios de la fotocatálisis y la electrocatálisis, y las propiedades del this compound lo convierten en un candidato ideal para esta aplicación {svg_6}.
Efecto sobre las cianobacterias fijadoras de nitrógeno
Se ha descubierto que el this compound tiene un efecto estimulante sobre la formación de heterocistos y la actividad de la nitrogenasa de las cianobacterias fijadoras de nitrógeno {svg_7}. Sin embargo, también tiene un efecto inhibidor sobre la fotosíntesis, lo que lleva a una tasa fotosintética neta más baja, menos pigmentos fotosintéticos y una relación Fv/Fm más pequeña a concentraciones de this compound cada vez más altas {svg_8}.
Aplicación herbicida
El this compound es un nuevo herbicida sulfoniluréico {svg_9}. Su aplicación puede afectar el crecimiento, la fotosíntesis y la actividad de la nitrogenasa de ciertas cianobacterias {svg_10}. Esto lo convierte en una herramienta valiosa en la agricultura, particularmente en el control del crecimiento vegetal no deseado {svg_11}.
Aplicación de biofertilizante
La aplicación de this compound a baja dosis permite el crecimiento de cianobacterias fijadoras de nitrógeno más tolerantes como A. azotica, que se pueden utilizar como biofertilizantes {svg_12}. Esta aplicación es particularmente importante en la agricultura, donde las cianobacterias fijadoras de nitrógeno contribuyen a la fertilidad del suelo al fijar el nitrógeno atmosférico {svg_13}.
Mecanismo De Acción
Target of Action
Monosulfuron primarily targets the enzyme Acetolactate Synthase (ALS) in nitrogen-fixing cyanobacteria . ALS plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and growth in these organisms .
Mode of Action
Monosulfuron acts as an inhibitor of ALS . When applied, it substantially inhibits the in vitro ALS activity, leading to a decrease in the production of branched-chain amino acids . This inhibition interferes with protein metabolism, affecting the growth and development of the cyanobacteria .
Biochemical Pathways
The primary biochemical pathway affected by monosulfuron is the biosynthesis of branched-chain amino acids . By inhibiting ALS, monosulfuron disrupts this pathway, leading to a reduction in the production of these amino acids . This disruption affects protein synthesis, which is critical for the growth and development of the cyanobacteria .
Pharmacokinetics
It is known that monosulfuron is readily degraded and less accumulated in certain species of cyanobacteria
Result of Action
The inhibition of ALS by monosulfuron leads to a decrease in the production of branched-chain amino acids, which in turn affects protein synthesis . This can result in the inhibition of growth in nitrogen-fixing cyanobacteria at higher concentrations of monosulfuron . At lower concentrations, monosulfuron can stimulate the growth of these organisms .
Action Environment
The action of monosulfuron can be influenced by environmental factors. For instance, the concentration of monosulfuron can affect its efficacy. At lower concentrations, it can stimulate the growth of nitrogen-fixing cyanobacteria, while at higher concentrations, it can inhibit their growth . The stability of monosulfuron in the environment and its degradation rate can also influence its action
Análisis Bioquímico
Biochemical Properties
Monosulfuron has been observed to have a stimulative effect on heterocyst formation and nitrogenase activity, but it inhibits photosynthesis. This is evidenced by a lower net photosynthetic rate, fewer photosynthetic pigments, and a smaller Fv/Fm ratio at increasingly higher monosulfuron concentrations .
Cellular Effects
Monosulfuron affects various types of cells and cellular processes. It influences cell function by impacting photosynthesis and nitrogenase activity. The compound also affects the formation of heterocysts, specialized cells for nitrogen fixation .
Molecular Mechanism
Monosulfuron exerts its effects at the molecular level through its interactions with enzymes such as acetolactate synthase (ALS). It acts as an ALS inhibitor, affecting the enzyme’s activity and thus influencing the metabolic processes within the cell .
Temporal Effects in Laboratory Settings
The effects of Monosulfuron change over time in laboratory settings. It has been observed that the compound is more readily degraded and less accumulated in certain species of algae compared to others .
Metabolic Pathways
Monosulfuron is involved in the metabolic pathway related to the inhibition of acetolactate synthase (ALS). This enzyme plays a crucial role in the synthesis of branched-chain amino acids .
Propiedades
IUPAC Name |
2-[(4-methylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S/c1-8-6-7-14-12(15-8)16-13(20)17-23(21,22)10-5-3-2-4-9(10)11(18)19/h2-7H,1H3,(H,18,19)(H2,14,15,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRAIUZGUDAXDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary target of Monosulfuron in plants?
A1: Monosulfuron specifically targets acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine. [, , , ]
Q2: How does Monosulfuron’s inhibition of ALS affect plant growth?
A2: By inhibiting ALS, Monosulfuron disrupts the production of essential amino acids, leading to the cessation of cell division and ultimately plant death. [, , ]
Q3: Does Monosulfuron affect all plant species equally?
A3: No, Monosulfuron exhibits selectivity in its action. Certain crops like wheat and millet demonstrate tolerance, while others like maize exhibit varying degrees of sensitivity. This difference is attributed to variations in ALS enzyme sensitivity and potential detoxification mechanisms in tolerant species. [, , , ]
Q4: What is the molecular formula and weight of Monosulfuron?
A4: Monosulfuron is represented by the molecular formula C12H13N5O5S and has a molecular weight of 339.34 g/mol. [, ]
Q5: What spectroscopic techniques are commonly employed to characterize Monosulfuron?
A5: Researchers utilize a combination of spectroscopic methods like IR, NMR, MS, and UV to confirm the identity and purity of Monosulfuron. [, , ]
Q6: Is Monosulfuron stable in various solvents?
A6: Monosulfuron exhibits variable stability depending on the solvent. It demonstrates stability in acetone and tetrahydrofuran but degrades rapidly in methanol and N,N-dimethylformamide. []
Q7: How do temperature and light impact Monosulfuron degradation?
A7: Temperature exerts a more significant influence on Monosulfuron degradation than light exposure, particularly in solvents like methanol. []
Q8: What factors affect the persistence of Monosulfuron in soil?
A8: Soil pH plays a key role in Monosulfuron degradation. Degradation is faster in acidic and strongly alkaline soils compared to neutral or weakly alkaline soils. Soil organic content also significantly influences its adsorption and persistence. [, ]
Q9: How has molecular modeling contributed to understanding Monosulfuron's mode of action?
A9: Molecular dynamics simulations revealed that Monosulfuron's conformational changes, particularly the shift to its active conformation, primarily occur in aqueous environments, like within a plant. This highlights the importance of water in facilitating its interaction with the ALS enzyme. []
Q10: Have there been studies using computational approaches to predict Monosulfuron's activity?
A10: Yes, researchers have employed techniques like simulated annealing and semi-empirical quantum calculations to study Monosulfuron’s interactions with different functional monomers. These studies shed light on the recognition mechanisms and selectivity of molecularly imprinted polymers designed for Monosulfuron extraction. []
Q11: What strategies have been explored to enhance the formulation and stability of Monosulfuron?
A12: Synthesis of sodium monosulfuron-ester, achieved by reacting Monosulfuron-ester with sodium hydroxide, aims to improve its environmental properties without compromising herbicidal activity. This modification alters its solubility and potentially its behavior in the environment. [, ]
Q12: What analytical techniques are employed for the detection and quantification of Monosulfuron?
A13: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used method for Monosulfuron analysis in various matrices like soil and wheat. [, , ]
Q13: Are there advanced techniques available for more detailed analysis of Monosulfuron?
A14: Yes, techniques like HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offer enhanced sensitivity and selectivity for the detection and quantification of Monosulfuron and its metabolites. [, ]
Q14: What are the potential environmental impacts of Monosulfuron?
A15: While generally considered safe for target crops, Monosulfuron can impact non-target organisms like cyanobacteria and protozoa, affecting their growth and photosynthesis. Its effects vary depending on the species and concentration. [, , , ]
Q15: How long does Monosulfuron persist in soil, and does it pose a risk to succeeding crops?
A16: Monosulfuron's half-life in soil can vary, but studies indicate that after 12 months of application in millet fields, succeeding crops like potatoes, beans, sunflowers, sorghum, and corn can be safely planted. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-((1R,3s,5S)-9-(2-((2-chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B609146.png)
![1-[(5,5-dioxido-4H-thieno[3,2-c]thiochromen-2-yl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B609148.png)


![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)
![N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B609153.png)


![1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea](/img/structure/B609158.png)